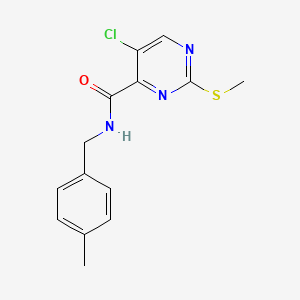

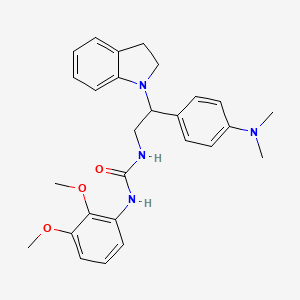

![molecular formula C11H10Cl2N4OS B2624578 4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 676463-78-8](/img/structure/B2624578.png)

4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, commonly known as DMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMT is a member of the triazine family and is known for its ability to modulate neurotransmitter activity in the brain.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound’s thioether functionality and triazine ring make it a promising candidate for antimicrobial research. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms. Preliminary studies suggest that it inhibits microbial growth by disrupting essential cellular processes. Further exploration is needed to optimize its activity and understand its mechanism of action .

Anticancer Potential

Given the prevalence of cancer, compounds with potential anticancer properties are highly sought after. The 4-amino-3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been evaluated for its cytotoxic effects on cancer cell lines. Researchers have observed promising results, indicating its ability to induce apoptosis and inhibit tumor growth. However, more detailed studies are necessary to elucidate its specific targets and pathways .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers have investigated its radical-scavenging abilities and its impact on oxidative damage. Understanding its antioxidant mechanisms could lead to novel therapeutic strategies .

Metal Ion Chelation

The sulfur-containing moiety in the compound may facilitate metal ion binding. Chelation therapy is used to treat heavy metal poisoning and other metal-related disorders. Preliminary studies indicate that this compound can form stable complexes with metal ions. Further research could explore its potential as a chelating agent .

Photocatalysis and Environmental Applications

Triazine derivatives often exhibit photocatalytic properties. Researchers have explored the compound’s ability to degrade organic pollutants under UV or visible light irradiation. Its potential for water purification, air detoxification, and pollutant removal warrants further investigation .

Herbicide Development

The compound’s structural features resemble those of herbicides. Researchers have studied its effects on plant growth and weed control. Its selective herbicidal activity could be harnessed for sustainable agriculture and weed management .

Potential as a Molecular Scaffold

Beyond specific applications, the compound’s unique structure makes it an interesting molecular scaffold. Medicinal chemists can modify its functional groups to create derivatives with tailored properties. These derivatives may find applications in drug discovery, agrochemicals, or materials science .

Propriétés

IUPAC Name |

4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)4-9(7)13/h2-4H,5,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVVWDJQLBQJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

![N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2624507.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)

![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)